8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate
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Overview
Description
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4BrClF3NO3S and a molecular weight of 390.56 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 8-bromo-3-chloroisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Cross-coupling reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: Reagents include palladium catalysts, bases like potassium carbonate, and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting specific biological pathways.
Material science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate is primarily related to its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles and suitable for forming carbon-carbon bonds in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-chloroisoquinoline: This compound is a precursor in the synthesis of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate.
3-Chloroisoquinolin-5-yl trifluoromethanesulfonate: Similar in structure but lacks the bromine atom at the 8-position.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The trifluoromethanesulfonate group also makes it highly reactive in nucleophilic substitution and cross-coupling reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H4BrClF3NO3S |
---|---|
Molecular Weight |
390.56 g/mol |
IUPAC Name |
(8-bromo-3-chloroisoquinolin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H4BrClF3NO3S/c11-7-1-2-8(19-20(17,18)10(13,14)15)5-3-9(12)16-4-6(5)7/h1-4H |
InChI Key |
XLDVUEGKILYDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC(=CC2=C1OS(=O)(=O)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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